molecular formula C7H3Cl2FO2 B1304678 4,5-Dichloro-2-fluorobenzoic acid CAS No. 289039-49-2

4,5-Dichloro-2-fluorobenzoic acid

Cat. No.: B1304678
CAS No.: 289039-49-2
M. Wt: 209 g/mol
InChI Key: XFOJZPTYJMXNKK-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acids in Contemporary Organic Synthesis

Halogenated organic compounds are fundamental building blocks in organic synthesis, with a substantial percentage of pharmaceuticals and agrochemicals containing at least one halogen atom. rsc.org The introduction of halogens into a molecule can profoundly influence its physical, chemical, and biological properties. rsc.orgjk-sci.com Specifically, halogenated benzoic acids are a class of compounds that serve as crucial intermediates in the synthesis of a wide array of complex organic molecules. google.com

The presence of halogen substituents on the benzoic acid scaffold can:

Alter Reactivity: Halogens are electron-withdrawing groups that can modify the electron density of the aromatic ring and the acidity of the carboxylic acid group, thereby influencing the regioselectivity and rate of subsequent chemical transformations. google.com

Provide a Handle for Further Functionalization: The carbon-halogen bond can be selectively cleaved and replaced with other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, or nucleophilic substitution reactions. frontiersin.org This versatility allows for the construction of intricate molecular architectures. frontiersin.org

Enhance Biological Activity: The incorporation of halogens can lead to improved pharmacological properties in drug candidates, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. rsc.org

The strategic placement of different halogens (fluorine, chlorine, bromine, iodine) allows for fine-tuning of these effects, making halogenated benzoic acids indispensable tools for medicinal chemists and materials scientists. frontiersin.org

The Pivotal Role of 4,5-Dichloro-2-fluorobenzoic Acid as a Synthetic Intermediate

This compound (CAS No. 289039-49-2) has carved a niche for itself as a key synthetic intermediate. nih.gov Its development is rooted in the broader exploration of halogenated benzoic acid chemistry that gained traction in the mid-20th century. The specific arrangement of its halogen substituents makes it a valuable precursor in several key areas:

Pharmaceutical Synthesis: This compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of compounds for clinical research, particularly in the development of pain medications. The demand for fluorinated compounds, in general, is on the rise in the pharmaceutical industry due to their enhanced stability and bioactivity. precedenceresearch.com

Agrochemical Industry: In agricultural chemistry, this compound serves as a key intermediate in the synthesis of herbicides and pesticides. precedenceresearch.com Its structure contributes to the selective action of the final products, aiding in the control of weeds and pests while minimizing harm to crops.

Cross-Coupling Reactions: The presence of multiple, distinct halogen atoms allows for selective reactions. For example, the fluorine atom can influence the reactivity of the adjacent chlorine atoms, making the compound a suitable substrate for reactions like the Suzuki-Miyaura coupling.

The industrial importance of this compound is underscored by its commercial availability from numerous suppliers, indicating a steady demand for this versatile chemical. chemicalbook.com

Current Research Landscape and Emerging Opportunities for this compound

The current research landscape for this compound is dynamic, with ongoing efforts to develop more efficient and sustainable synthetic routes. Key areas of investigation include:

Novel Synthetic Methodologies: Researchers are continuously exploring new methods for the synthesis of this compound and its derivatives. This includes optimizing reaction conditions to improve yields, reduce byproducts, and utilize more environmentally friendly reagents and catalysts. google.com

Exploration of New Applications: The unique reactivity of this compound opens doors for its use in novel synthetic transformations and the creation of new classes of molecules with potential applications in materials science and medicinal chemistry. For example, the development of new derivatives of fluorobenzoic acids as bioactive compounds is an active area of research. researchgate.netglobalscientificjournal.com

Flow Chemistry and Microreactor Technology: The use of continuous flow and microreactor technology for halogenation reactions is gaining traction. rsc.org These technologies offer improved safety, better control over reaction parameters, and enhanced scalability, which could be beneficial for the industrial production of this compound. rsc.org

Emerging opportunities lie in the further exploitation of its unique substitution pattern to create highly functionalized and complex molecules that would be challenging to synthesize through other routes.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is driven by a set of clear objectives aimed at expanding our understanding and utilization of this compound. These objectives include:

Fundamental Reactivity Studies: A primary goal is to thoroughly investigate the fundamental chemical reactivity of the molecule. This involves studying how the interplay of the different halogen substituents affects the outcomes of various reactions, including electrophilic and nucleophilic substitutions, and metal-catalyzed cross-coupling reactions.

Development of Efficient Synthetic Protocols: A significant focus is on the development of robust and scalable synthetic protocols for the preparation of this compound itself, as well as its conversion into valuable downstream products. This includes the design of new catalysts and reaction conditions that are both efficient and sustainable.

Synthesis of Novel Bioactive Molecules: A major driver of research is the use of this compound as a scaffold for the synthesis of new drug candidates and agrochemicals. The objective is to leverage its unique structure to design molecules with improved efficacy and desirable properties.

Elucidation of Structure-Property Relationships: Researchers aim to understand the relationship between the molecular structure of derivatives of this compound and their resulting physical, chemical, and biological properties. This knowledge is crucial for the rational design of new materials and therapeutic agents.

Through these focused research efforts, the scientific community continues to unlock the full potential of this compound as a valuable tool in advanced chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOJZPTYJMXNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378840
Record name 4,5-dichloro-2-fluorobenzoic acid
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Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-49-2
Record name 4,5-Dichloro-2-fluorobenzoic acid
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Record name 4,5-dichloro-2-fluorobenzoic acid
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Record name 4,5-Dichloro-2-fluorobenzoic acid
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Synthetic Methodologies and Process Development of 4,5 Dichloro 2 Fluorobenzoic Acid

Established Synthetic Routes to 4,5-Dichloro-2-fluorobenzoic Acid

The synthesis of this compound is typically achieved through multi-step sequences that leverage well-known aromatic chemistry reactions. The choice of route often depends on the availability of starting materials, desired purity, and scalability for industrial production. Key strategies include building the molecule by forming the carboxylic acid group on a pre-halogenated benzene (B151609) ring or by introducing the halogen substituents onto a pre-existing benzoic acid derivative.

Acylation-Oxidation Sequences from Halogenated Benzene Precursors

A prevalent strategy for synthesizing substituted benzoic acids involves the Friedel-Crafts acylation of a suitable aromatic precursor followed by oxidation of the resulting ketone. This two-step process is a powerful method for introducing a carboxylic acid group at a specific position on the ring.

The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the synthesis of monoacylated products from arenes and acylating agents like acyl chlorides or anhydrides. organic-chemistry.org For the synthesis of a precursor to this compound, the logical starting material would be 1,2-dichloro-4-fluorobenzene. This substrate is reacted with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.

A common catalyst for this reaction is aluminum chloride (AlCl₃). google.comvulcanchem.com The reaction is generally performed at temperatures ranging from 10°C to 150°C. google.com The catalyst activates the acetyl chloride, generating an acylium ion which then attacks the electron-rich dichlorofluorobenzene ring. The substitution occurs preferentially at the position ortho to the fluorine atom and para to one of the chlorine atoms, leading to the formation of 2',4'-dichloro-5'-fluoroacetophenone. A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation on the same ring. organic-chemistry.org

A patent for the synthesis of the isomeric 2,4-dichloro-5-fluorobenzoic acid describes reacting 2,4-dichlorofluorobenzene with acetyl chloride and aluminum chloride, followed by stirring at 120°C for two hours, demonstrating the industrial applicability of this method. google.comgoogle.com

Table 1: Representative Friedel-Crafts Acylation Conditions for Dichlorofluoroacetophenone Synthesis

Starting Material Acylating Agent Catalyst Temperature Range Product Reference
2,4-Dichlorofluorobenzene Acetyl Chloride Aluminum Chloride 20°C - 130°C 2,4-Dichloro-5-fluoro-acetophenone google.com

This table illustrates typical conditions for related acylation reactions, as specific data for the 4,5-dichloro isomer precursor is less common in public literature.

Once the intermediate acetophenone (B1666503) (in this case, 1-(4,5-dichloro-2-fluorophenyl)ethanone) is formed, the acetyl group is oxidized to a carboxylic acid. A widely used and efficient method for this transformation is the haloform reaction, which involves the use of sodium hypochlorite (B82951) (NaOCl) solution, also known as chlorinated soda solution.

The acetophenone intermediate is treated with the sodium hypochlorite solution, often with heating under reflux, to induce the oxidation. google.comgoogle.com The reaction proceeds by converting the methyl ketone into a trichloromethyl intermediate, which is then cleaved by the base to form chloroform (B151607) and the sodium salt of the desired carboxylic acid. Subsequent acidification with a mineral acid, such as hydrochloric acid, precipitates the final this compound product. google.com This method is advantageous as it can often be performed directly on the crude product from the acylation step without extensive purification of the intermediate ketone. google.com

Diazotization and Halogenation Strategies for Aromatic Carboxylic Acids

Diazotization followed by a Sandmeyer-type reaction is a versatile method for introducing halogens onto an aromatic ring. This process begins with a primary aromatic amine, which is converted into a diazonium salt intermediate. This salt can then be treated with a copper(I) halide to install a chlorine or bromine atom. While highly effective, applying this to the synthesis of this compound would require a complex, multi-step sequence starting from an aminofluorobenzoic acid, followed by sequential diazotization and chlorination steps, which presents significant challenges in controlling regioselectivity. A related synthesis for 4-chloro-2,5-difluorobenzoic acid starts from 2,5-difluoroaniline, which undergoes a Sandmeyer reaction as part of its multi-step synthesis.

Balz-Schiemann Reaction Variants in Fluorobenzoic Acid Synthesis

The Balz-Schiemann reaction is the most traditional and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgwikiwand.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. scienceinfo.combyjus.com

To synthesize this compound via this route, a suitable precursor such as 2-amino-4,5-dichlorobenzoic acid would be required. The synthesis would proceed as follows:

Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.com

Formation of Tetrafluoroborate Salt: The diazonium salt solution is then treated with fluoroboric acid (HBF₄), causing the precipitation of the diazonium tetrafluoroborate salt. orgsyn.org

Thermal Decomposition: The isolated and dried diazonium salt is heated, leading to its decomposition. This yields the desired aryl fluoride (this compound), along with nitrogen gas and boron trifluoride as byproducts. byjus.com

While the Balz-Schiemann reaction is a powerful tool, it can require high temperatures, and the isolation of diazonium salts can be hazardous on a large scale. scienceinfo.com Innovations have introduced the use of other counterions like hexafluorophosphates (PF₆⁻) to potentially improve yields. wikipedia.orgwikiwand.com

Table 2: Key Stages of the Balz-Schiemann Reaction

Stage Reagents Intermediate/Product Purpose Reference
Diazotization Aromatic Amine, NaNO₂, HCl Aryl Diazonium Salt Conversion of amine to diazonium group byjus.com
Salt Formation Aryl Diazonium Salt, HBF₄ Diazonium Tetrafluoroborate Formation of the key intermediate orgsyn.org

Hydrolytic Pathways from Ester Derivatives

In many complex syntheses, a carboxylic acid group may be protected as an ester to prevent it from interfering with other reaction steps. The final step in such a sequence is the hydrolysis of the ester to liberate the free carboxylic acid.

For instance, if a Balz-Schiemann reaction were performed on an ester of 2-amino-4,5-dichlorobenzoic acid (e.g., methyl 2-amino-4,5-dichlorobenzoate), the product would be the corresponding ester of this compound. This ester would then be hydrolyzed to the final acid product.

The hydrolysis is typically carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is common, involving refluxing the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide. orgsyn.org After the reaction is complete, the resulting solution containing the carboxylate salt is acidified to precipitate the desired carboxylic acid. orgsyn.org An example is the synthesis of p-fluorobenzoic acid, where the intermediate ethyl ester is hydrolyzed by refluxing with potassium hydroxide in aqueous ethanol. orgsyn.org

Advanced Synthetic Techniques and Process Optimization for this compound Production

The industrial production of halogenated benzoic acids, such as this compound, is increasingly reliant on advanced synthetic techniques that offer improvements in efficiency, safety, and environmental impact over traditional batch-processing methods. Process optimization focuses on achieving high yields and purity while maintaining scalable and safe operational parameters.

Continuous-flow chemistry has emerged as a superior alternative to batch synthesis for many chemical processes, particularly those involving highly exothermic or hazardous reactions. acs.orgresearchgate.net This methodology involves pumping reagents through a network of tubes or channels where mixing and reaction occur in a continuous stream. researchgate.net While specific studies on the continuous-flow synthesis of this compound are not widely published, the principles and advantages can be illustrated by the well-documented synthesis of its isomer, 2,4-dichloro-5-fluorobenzoic acid. acs.org

Continuous-flow systems provide significant advantages in reaction control and scalability. acs.orgresearchgate.net The high surface-area-to-volume ratio inherent in microreactors or flow channels allows for extremely efficient heat transfer. This is critical for managing highly exothermic reactions, such as the oxidation steps often employed in benzoic acid synthesis, thereby preventing thermal runaways and improving safety. acs.org

Key parameters like temperature, pressure, and residence time can be precisely controlled in real-time, leading to higher reproducibility and product consistency. researchgate.net A study on the synthesis of 2,4-dichloro-5-fluorobenzoic acid from 2,4-dichloro-5-fluoroacetophenone using air oxidation in a continuous-flow system demonstrated these benefits, achieving full conversion at elevated temperatures (70 °C) and pressures (2 bar) that would be hazardous in a large-scale batch reactor. acs.org This enhanced control directly translates to improved product yields and purity. acs.org

Scalability is another major advantage. Instead of redesigning large reactors, production volume can be increased by extending the operational time of the flow system or by running multiple systems in parallel, a concept known as "scaling out." This approach mitigates many of the challenges and risks associated with traditional scale-up. precedenceresearch.com

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Dichlorofluorobenzoic Acid Production

ParameterBatch ProcessContinuous-Flow Process
Heat TransferLimited by vessel surface area, poor for large volumesExcellent due to high surface-area-to-volume ratio. acs.org
SafetyHigher risk of thermal runaway with exothermic reactions. acs.orgInherently safer, small reaction volume minimizes risk. acs.orgprecedenceresearch.com
Reaction TimeOften longer to allow for safe addition of reagents and heat dissipationSignificantly shorter due to enhanced reaction rates at higher, controlled temperatures. acs.org
ScalabilityComplex and requires significant process redesign for larger vesselsSimpler, achieved by extending run time or parallel processing ("scaling-out"). precedenceresearch.com
Product Yield & PurityCan be lower and less consistent due to temperature/mixing gradientsGenerally higher and more consistent yield and purity. acs.org

In many syntheses, the carboxylic acid group must be "activated" to facilitate subsequent reactions, such as amidation or esterification. Bis(trichloromethyl)carbonate (BTC), also known as triphosgene (B27547), is a versatile and powerful activating agent. researchgate.netdcfinechemicals.com It reacts with carboxylic acids to form highly reactive acyl chlorides.

Although a solid and thus considered easier to handle than gaseous phosgene, triphosgene is highly toxic and must be handled with extreme care as it can decompose into phosgene. acs.org Its use in synthesis allows for the efficient preparation of intermediates under mild conditions. researchgate.netdcfinechemicals.com The activation of a carboxylic acid like this compound with BTC would convert it into the corresponding acyl chloride, a key intermediate for coupling with various nucleophiles in the synthesis of pharmaceuticals and agrochemicals.

The twelve principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.org The synthesis of this compound can be significantly improved by applying these principles. mun.ca

Continuous-flow synthesis inherently aligns with several green chemistry principles. researchgate.net

Principle 1 (Prevention): Continuous processes can minimize waste by offering higher yields and fewer byproducts compared to batch methods. acs.org

Principle 3 (Less Hazardous Chemical Syntheses): The improved safety of flow chemistry reduces the risks associated with handling hazardous materials and controlling exothermic reactions. acs.org

Principle 12 (Inherently Safer Chemistry for Accident Prevention): The small hold-up volume in a flow reactor dramatically reduces the potential consequences of a process failure, embodying the principle of inherent safety. acs.org

Another key principle is the use of safer solvents and auxiliaries (Principle 5). wordpress.com The selection of solvents that are less toxic and more environmentally friendly is a critical consideration in process development. Research focuses on replacing hazardous solvents like dichloromethane (B109758) with greener alternatives. wordpress.com Furthermore, the use of catalytic reagents over stoichiometric ones (Principle 9) is a core goal. acs.org For instance, developing catalytic oxidation methods that use air or hydrogen peroxide instead of stoichiometric oxidants like potassium permanganate (B83412) would represent a significant green advancement.

Continuous-Flow Synthesis Methodologies

Mechanistic Investigations of Formation Reactions for this compound

The synthesis of polysubstituted aromatic compounds like this compound requires careful control of regioselectivity. One plausible and common synthetic pathway involves a Friedel-Crafts acylation followed by an oxidation step, a route documented for the related isomer 2,4-dichloro-5-fluorobenzoic acid. google.comgoogle.com

A likely mechanism for preparing the 4,5-dichloro isomer would start with 1,2-dichloro-4-fluorobenzene. The key steps would be:

Friedel-Crafts Acylation: The starting material, 1,2-dichloro-4-fluorobenzene, would be reacted with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com The electrophilic acylium ion would preferentially add to the carbon atom para to the fluorine atom and ortho to a chlorine atom, a position activated by the fluorine and accessible sterically. This step would form the intermediate 2',4'-dichloro-5'-fluoroacetophenone.

Oxidation (Haloform Reaction): The resulting acetophenone intermediate is then oxidized to the corresponding carboxylic acid. A common method is the haloform reaction, using sodium hypochlorite (bleach). google.com In this reaction, the methyl group of the ketone is repeatedly halogenated by hypochlorite under basic conditions, forming a trichloromethyl intermediate. This is followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond and formation of the sodium salt of this compound and chloroform.

Acidification: The final step is the acidification of the reaction mixture with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the final product, this compound. google.com

This multi-step synthesis highlights the challenges in controlling regiochemistry and the importance of selecting appropriate reagents and reaction conditions to achieve the desired substitution pattern while minimizing the formation of unwanted isomers.

Chemical Transformations and Derivatization Studies of 4,5 Dichloro 2 Fluorobenzoic Acid

Esterification Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of 4,5-dichloro-2-fluorobenzoic acid is a primary site for chemical modification, with esterification being a fundamental transformation. This reaction involves the conversion of the carboxylic acid into an ester, which can alter the compound's physical and chemical properties, such as solubility and reactivity.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields of the ester, the reaction is often carried out with the alcohol serving as the solvent to ensure it is in large excess. masterorganicchemistry.com Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Recent advancements in catalysis have introduced the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. rsc.org For instance, the metal-organic framework UiO-66-NH₂ has been successfully employed as a heterogeneous catalyst for the methyl esterification of various fluorobenzoic acids using methanol. rsc.orgresearchgate.net This method offers the advantage of easier catalyst separation and recycling. The general conditions for such a reaction are presented in the table below.

Reaction Component Typical Conditions
SubstrateFluorinated Aromatic Carboxylic Acid
ReagentMethanol
CatalystUiO-66-NH₂
Temperature150 °C
Reaction Time10 hours

The Mitsunobu reaction provides an alternative route to esters, particularly for substrates that are sensitive to acidic conditions. rug.nl This reaction typically involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rug.nl A key feature of the Mitsunobu reaction is that it proceeds with an inversion of configuration at the alcohol's stereocenter. rug.nl

Conversion to Acyl Halides and other Highly Reactive Intermediates

The carboxylic acid functionality of this compound can be converted into more reactive intermediates, most notably acyl halides. Acyl chlorides are particularly useful as they are highly susceptible to nucleophilic attack, making them valuable precursors for the synthesis of amides, esters, and other carbonyl derivatives.

A common and effective method for the preparation of acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). asianpubs.org This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The general reaction is as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Other chlorinating agents that are frequently used include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅). asianpubs.org The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). reddit.com Triphosgene (B27547), a solid and safer alternative to the highly toxic phosgene gas, can also be employed for this transformation, often in the presence of a catalyst like DMF. asianpubs.org

The table below summarizes common reagents used for the conversion of carboxylic acids to acyl chlorides.

Reagent Byproducts Typical Conditions
Thionyl chloride (SOCl₂)SO₂, HClOften refluxed with the carboxylic acid
Oxalyl chloride ((COCl)₂)CO, CO₂, HClTypically used with a DMF catalyst in a solvent like DCM
Phosphorus pentachloride (PCl₅)POCl₃, HClSolid reagent, reaction can be done neat or in a solvent
Triphosgene (bis(trichloromethyl) carbonate)CO₂, HClUsed with a catalyst like DMF, safer than phosgene

Condensation and Cyclization Reactions for the Synthesis of Heterocyclic Frameworks

Derivatives of this compound are valuable building blocks for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for intricate condensation and cyclization reactions to form complex molecular architectures.

For example, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been utilized in the solid-phase synthesis of various nitrogen-containing heterocycles. nih.gov This approach involves immobilizing the benzoic acid derivative on a resin, followed by a series of reactions including chlorine substitution, nitro group reduction to an amine, and subsequent cyclization to form frameworks such as benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov The general strategy involves the reaction of an ortho-phenylenediamine, generated in situ, with the carboxylic acid or its activated form.

The synthesis of such heterocyclic systems is of significant interest in medicinal chemistry, as these scaffolds are present in many biologically active molecules. The specific substitution pattern of this compound can be exploited to direct the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.

Functionalization of the Aromatic Ring in this compound Derivatives

The aromatic ring of this compound derivatives is amenable to further functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. youtube.comyoutube.com The presence of the electron-withdrawing carboxylic acid group (or its derivatives like esters and amides) and the halogen atoms activates the ring towards attack by nucleophiles. masterorganicchemistry.com

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For a successful SNAr reaction, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide). youtube.com The rate of reaction is enhanced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.comyoutube.com

In the case of this compound, the fluorine atom is generally the most reactive towards nucleophilic displacement in SNAr reactions, followed by the chlorine atoms. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic. youtube.com The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

The general mechanism for an SNAr reaction is depicted below:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

Strategies for Bioconjugation Utilizing this compound Derivatives

Derivatives of this compound can be employed in bioconjugation, the process of linking a molecule to a biomolecule such as a protein or a nucleic acid. The chemical functionalities of these derivatives provide handles for covalent bond formation with biological targets.

The carboxylic acid group is a common starting point for bioconjugation. It can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. These activated esters are reactive towards the primary amine groups found in the side chains of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.

Furthermore, the reactivity of the aromatic ring towards SNAr can be exploited for bioconjugation. For instance, the fluorine atom can be displaced by a nucleophilic group on a biomolecule, such as the thiol group of a cysteine residue. This allows for site-specific modification of proteins.

The general strategies for bioconjugation using derivatives of this compound can be summarized as follows:

Amide bond formation: Activation of the carboxylic acid (e.g., as an NHS ester) followed by reaction with an amine on the biomolecule.

Thioether linkage: SNAr reaction where a thiol group from a cysteine residue on a protein displaces one of the halogens on the aromatic ring.

These approaches enable the attachment of this compound-based moieties, which can serve as reporter groups, crosslinkers, or pharmacophores, to biological systems for various applications in research and medicine.

Advanced Applications of 4,5 Dichloro 2 Fluorobenzoic Acid in Chemical Synthesis and Materials Science

Role in Pharmaceutical Intermediate Synthesis

Precursors for Quinolone Antibacterial Agents (e.g., Ciprofloxacin)

Halogenated benzoic acids are critical starting materials for the synthesis of quinolone and fluoroquinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov While 4,5-dichloro-2-fluorobenzoic acid is a member of this chemical family, extensive research highlights its isomer, 2,4-dichloro-5-fluorobenzoic acid , as a key intermediate in the industrial production of widely used quinolone antibacterials, including Ciprofloxacin. google.comgoogle.com The synthesis involves converting 2,4-dichloro-5-fluorobenzoic acid into a more reactive acyl chloride, which then undergoes condensation reactions to build the core quinolone structure. researchgate.net

The general pathway illustrates the importance of this specific structural motif in constructing the bicyclic core of these potent antibacterial agents. researchgate.netnih.gov

Table 1: Key Steps in Fluoroquinolone Synthesis from a Dichlorofluorobenzoic Acid Isomer

StepReactantReagent(s)ProductPurpose
1 2,4-Dichloro-5-fluorobenzoic acidBis(trichloromethyl)carbonate2,4-Dichloro-5-fluorobenzoyl chlorideActivation of the carboxylic acid researchgate.net
2 2,4-Dichloro-5-fluorobenzoyl chlorideEthyl 3-(dimethylamino)acrylateEthyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylateC-C bond formation to build the quinolone backbone researchgate.net
3 Intermediate from Step 2CyclopropylamineIntermediate quinolone coreRing closure to form the essential 4-oxo-1,4-dihydroquinoline structure
4 Intermediate quinolone corePiperazineCiprofloxacinIntroduction of the C-7 substituent, critical for antibacterial spectrum and potency frontiersin.org

Scaffolds for Anti-inflammatory and Analgesic Drug Development

This compound is utilized in the synthesis of pharmaceutical agents designed to target inflammation and pain. The broader class of dichlorofluorophenyl-containing compounds is recognized for its potential in developing new anti-inflammatory and analgesic drugs. precedenceresearch.com Research into related structures has led to the synthesis of novel heterocyclic compounds with significant biological activity. For instance, a series of thiazolotriazoles containing the 2,4-dichloro-5-fluorophenyl moiety were synthesized and evaluated for their therapeutic properties. nih.gov

In these studies, several derivatives demonstrated noteworthy anti-inflammatory and analgesic effects, underscoring the value of the dichlorofluorophenyl scaffold in medicinal chemistry. nih.gov

Table 2: Analgesic and Anti-inflammatory Activity of Selected Thiazolotriazole Derivatives

Compound IDR GroupAnti-inflammatory ActivityAnalgesic Activity
8c 4-ChlorophenylExcellent-
8d 4-MethoxyphenylExcellentExcellent
8e 3,4-Dimethoxyphenyl-Excellent
8h 2-HydroxyphenylExcellentExcellent
Data derived from a study on thiazolotriazoles synthesized from a 2,4-dichloro-5-fluorophenyl precursor. nih.gov

Synthesis of Thiadiazolotriazinones as Promising Antibacterial Agents

In the search for new antibacterial agents, researchers have explored the fusion of different heterocyclic systems. One such area involves the synthesis of thiadiazolotriazinones. These molecules are of interest due to the established pharmacological importance of both the thiadiazole and triazinone rings. A documented synthetic route to produce new fluorine-containing thiadiazolotriazinones uses 2,4-dichloro-5-fluorobenzoic acid as a key reactant. tandfonline.com In this process, the benzoic acid derivative is condensed with 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, followed by cyclization using phosphorous oxychloride to yield the final 7-substituted-3-arylmethyl-4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. tandfonline.com The resulting compounds were screened for antibacterial activity, with several showing promise. tandfonline.com

Development of Targeted Drug Delivery Systems through Bioconjugate Chemistry

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing side effects. nih.gov This is often achieved by attaching a drug molecule to a larger carrier, such as a peptide, antibody, or nanoparticle, a process known as bioconjugation. mdpi.com

The chemical structure of this compound makes it a candidate for use in such systems. Its carboxylic acid group (-COOH) serves as a versatile chemical handle for conjugation. It can be readily coupled to amine groups present on targeting moieties (like the lysine (B10760008) residues in peptides) or on functionalized nanocarriers to form stable amide bonds. The lipophilic, halogenated phenyl ring can influence the drug's interaction with cell membranes and its encapsulation within delivery vehicles like liposomes. rsc.org While specific applications of this compound in clinically approved targeted delivery systems are not documented, its functional groups are well-suited for the principles of bioconjugate chemistry used in this advanced field. mdpi.comrsc.org

Applications in Agrochemical Development

The unique properties endowed by halogen substitution are also valuable in the agrochemical sector for creating effective and selective crop protection agents.

Intermediate in Herbicide Synthesis

This compound and its derivatives serve as important intermediates in the synthesis of modern herbicides. The ester form of the compound, methyl 4,5-dichloro-2-fluorobenzoate, is specifically noted as a valuable precursor in the development of new herbicidal molecules. The presence and position of the halogen atoms on the aromatic ring are crucial for the molecule's herbicidal activity and selectivity, allowing for the control of unwanted plant growth while minimizing harm to desired crops.

Contributions to Other Agrochemical Active Ingredients

This compound serves as a significant intermediate in the synthesis of modern agrochemicals, particularly herbicides. The strategic placement of chlorine and fluorine atoms on the benzoic acid framework is crucial, as halogenation can significantly alter the electronic properties and reactivity of the molecule, enhancing its biological activity. precedenceresearch.com This enhanced activity allows for the development of selective herbicides designed to control undesirable plant growth while minimizing harm to the intended crops, a key aspect of sustainable agricultural practices.

The incorporation of fluorine, in particular, has been a major driver of innovation in the agrochemical industry over the last two decades. nih.gov Fluorinated compounds often exhibit unique properties that can lead to more effective and efficient crop protection agents. nih.gov As a halogenated benzoic acid derivative, this compound functions as a foundational building block for more complex active ingredients, contributing to the ongoing development of sophisticated and targeted agrochemical solutions. precedenceresearch.com

Table 1: Role of this compound in Agrochemicals

Application Area Function of Compound Desired Outcome
Herbicide Synthesis Key Intermediate / Building Block Creation of selective herbicides.

Contribution to Advanced Materials and Polymer Formulation

The utility of halogenated aromatic compounds suggests potential applications for this compound in the field of materials science. The presence of multiple reactive halogen atoms and a carboxylic acid group provides sites for various chemical reactions, including substitution and polymerization. While its primary documented use is as an intermediate in pharmaceutical and agrochemical synthesis, its structural features are relevant for creating specialized polymers and advanced materials. nih.gov The inclusion of fluorine and chlorine can impart specific properties such as thermal stability and modified electronic characteristics, which are desirable in high-performance materials. However, specific, large-scale applications in polymer formulations are not yet widely detailed in current research literature, indicating an area for potential future development.

Utility in Analytical Chemistry as a Reference Standard

This compound serves as a reference standard primarily in the context of its own synthesis and quality control. For a compound to be used as a reference standard, its chemical and physical properties must be well-characterized. This compound has a defined molecular formula (C₇H₃Cl₂FO₂), molecular weight (approximately 209.00 g/mol ), and a unique Chemical Abstracts Service (CAS) number (289039-49-2), which establish its identity for analytical purposes. nih.govepa.gov

In laboratory and industrial settings, analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of synthesized batches. During these analyses, a high-purity sample of this compound is used as the standard against which production samples are compared. This allows for the accurate quantification of the compound and the identification of any impurities or byproducts from the chemical reaction. Its role is therefore critical for ensuring the quality, consistency, and purity of the final product in its various applications, particularly in the synthesis of pharmaceutical and agrochemical compounds where high purity is essential. precedenceresearch.com

Table 2: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 289039-49-2 nih.govapolloscientific.co.uk
Molecular Formula C₇H₃Cl₂FO₂ nih.govepa.gov
Molecular Weight 209.00 g/mol nih.gov

Table of Mentioned Compounds

Compound Name

Environmental Aspects and Biodegradation Research of Halogenated Benzoic Acids

Environmental Fate and Persistence of Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of chemicals that include substances like polychlorinated biphenyls (PCBs), various pesticides, and industrial solvents. A defining characteristic of many of these compounds is their resistance to degradation, leading to their classification as persistent organic pollutants (POPs). This persistence stems from the strength of the carbon-halogen bond, which makes them less susceptible to breakdown by natural environmental factors such as sunlight and microbial action.

Due to their stability, these compounds can accumulate in soil, water, and living organisms. Their hydrophobic nature often leads to bioaccumulation in the fatty tissues of animals, and they can become more concentrated at higher trophic levels in the food chain, a phenomenon known as biomagnification. The environmental persistence and potential for long-range transport mean that these compounds can be found in ecosystems far from their original sources of emission. For instance, the half-life of the herbicide 2,4-D in soil can average 10 days but may be significantly longer in cold, dry conditions or where microbial communities capable of its degradation are absent juniperpublishers.com.

The environmental fate of a specific halogenated aromatic compound is influenced by several factors, including the number and type of halogen substituents, their position on the aromatic ring, and the prevailing environmental conditions. Generally, the more halogenated a compound is, the more resistant it is to degradation.

Microbial Degradation Pathways of Fluorinated Benzoic Acid Analogs

The biodegradation of halogenated aromatic compounds by microorganisms is a key area of research for environmental remediation. While information specifically on 4,5-Dichloro-2-fluorobenzoic acid is scarce, extensive studies on other fluorinated benzoic acid analogs provide a framework for understanding its potential metabolic pathways.

A variety of bacterial strains have been identified for their ability to degrade halogenated benzoic acids. Among the most studied are species from the genera Pseudomonas and Alcaligenes. For example, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates when grown on 3-chlorobenzoate nih.gov. Similarly, strains of Alcaligenes denitrificans have been investigated for their uptake of benzoic acid and 2,4-dichlorobenzoic acid researchgate.net.

These bacteria possess specialized enzymatic systems that can break down these complex molecules. The ability to utilize these compounds as a sole source of carbon and energy is a key characteristic of many of these isolates. For instance, a Pseudomonas species was found to use p-fluorobenzoic acid as its sole carbon source, releasing all organic fluorine as fluoride (B91410) ions during its growth cdnsciencepub.com.

Bacterial GenusDegraded Halogenated Benzoic Acid AnaloguesKey Findings
Pseudomonas Monofluorobenzoates, p-fluorobenzoic acid, 2-chlorobenzoic acid, 2,5-dichlorobenzoic acidCapable of cometabolism and using these compounds as a sole carbon source. Often involved in the initial dioxygenation of the aromatic ring. nih.govcdnsciencepub.comnih.gov
Alcaligenes Benzoic acid, 2,4-dichlorobenzoic acidDemonstrates inducible uptake systems for these compounds, suggesting a specialized metabolic response. researchgate.net
Aureobacterium Not specifically detailed for fluorobenzoic acids in the provided context, but known for degrading various aromatic compounds.Broad metabolic diversity for aromatic compounds suggests potential for degrading halogenated derivatives.

The microbial degradation of fluorinated benzoic acids typically proceeds through a series of metabolic intermediates. A common initial step is the dioxygenation of the aromatic ring, leading to the formation of a dihydroxylated intermediate, such as a fluorocatechol. For example, in the degradation of p-fluorobenzoic acid by a Pseudomonas species, 4-fluorocatechol was identified as a major metabolic intermediate cdnsciencepub.com.

The subsequent steps involve the cleavage of the aromatic ring, which can occur through different pathways, most notably the ortho- or meta-cleavage pathways. In the case of fluorobenzene degradation by Rhizobiales sp. strain F11, the pathway proceeds via 4-fluorocatechol and subsequent ortho cleavage .

For some halogenated benzoic acids, dehalogenation can occur prior to ring cleavage. In the degradation of 4-chlorobenzoate, for instance, the compound is hydrolytically dehalogenated to 4-hydroxybenzoate nih.gov. This intermediate is then further metabolized.

Two primary pathways for the degradation of 3-fluorobenzoate have been described ethz.ch:

1,2-Dioxygenation: This leads to the formation of 3-fluorocatechol. However, this can sometimes result in the accumulation of 2-fluoro-cis,cis-muconate, which can be a dead-end metabolite nih.govethz.ch.

1,6-Dioxygenation: This pathway forms 4-fluorocatechol, which can be further metabolized and lead to the release of the fluoride ion ethz.ch.

The cleavage of the carbon-halogen bond is a critical step in the biodegradation of halogenated compounds. This is particularly challenging for the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry ethz.chnih.gov. Microorganisms have evolved a variety of enzymatic mechanisms to achieve dehalogenation.

Oxygenolytic Dehalogenation: This mechanism is common in aerobic bacteria and involves the action of oxygenases. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, which destabilizes the carbon-halogen bond and facilitates its cleavage. For instance, during the cometabolism of 2-fluorobenzoate by Pseudomonas sp. B13, fluoride is eliminated during the initial dioxygenation step nih.gov.

Hydrolytic Dehalogenation: In this process, a halogen atom is replaced by a hydroxyl group from water. This has been observed in the degradation of 4-chlorobenzoate, where a dehalogenase catalyzes the conversion to 4-hydroxybenzoate nih.gov.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use halogenated compounds as electron acceptors in a process called organohalide respiration. This involves the removal of a halogen atom and its replacement with a hydrogen atom.

The specific mechanism of dehalogenation for a compound like this compound would depend on the degrading microorganism and the environmental conditions (aerobic vs. anaerobic). The presence of both chlorine and fluorine atoms adds a layer of complexity, as different enzymatic systems may be required for the removal of each type of halogen.

Role of this compound in Environmental Remediation Research

While direct research on the use of this compound in environmental remediation is not prominent in the available literature, the study of such highly halogenated compounds is crucial for several reasons. Understanding the biodegradation of complex molecules like this compound can provide valuable insights into the metabolic capabilities of microorganisms and the potential for developing bioremediation strategies for sites contaminated with persistent halogenated pollutants.

Research into the degradation of similar compounds, such as dichlorobenzoic acids and fluorobenzoic acids, serves as a model for predicting the environmental fate of more complex mixtures of halogenated aromatics nih.govcdnsciencepub.comnih.gov. By identifying the enzymes and genetic pathways involved in the breakdown of these simpler analogs, scientists can work towards engineering microorganisms with enhanced degradative capabilities for a broader range of pollutants.

The study of the dehalogenation of compounds containing multiple types of halogens is particularly relevant. It can help in understanding the substrate specificity of dehalogenating enzymes and the sequence of dehalogenation events. This knowledge is essential for designing effective bioremediation processes for environments contaminated with a cocktail of halogenated compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-dichloro-2-fluorobenzoic acid, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of halogenated benzoic acids often involves regioselective halogenation and oxidation steps. For example, 2-chloro-4,5-difluorobenzoic acid can be synthesized via carbanion-mediated reactions using nitrobenzene derivatives as precursors . Key variables include reaction pH (e.g., maintaining pH 10–10.2 during chlorination) and solvent systems (e.g., ethanol/water mixtures for controlled hydrolysis). Yield optimization requires monitoring reaction time, temperature, and stoichiometry of reagents like chlorine or nitric acid . Purity is enhanced via recrystallization or column chromatography, validated by HPLC or NMR (e.g., 98% purity confirmed by chromatographic analysis) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions (e.g., fluorine at C2, chlorine at C4/C5) and verify regioselectivity.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 209.00 g/mol for 2,4-dichloro-5-fluorobenzoic acid) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solubility and stability .
    • Physicochemical properties (logP, pKa) are predicted via computational tools (e.g., PubChem data) or measured experimentally using potentiometric titration .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl, Cl2_2) during synthesis .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15+ minutes and consult a physician. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro) affect the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • Electronic Effects : Fluorine at C2 increases electron-withdrawing effects, enhancing acidity (lower pKa) and influencing nucleophilic substitution kinetics. Chlorine at C4/C5 sterically hinders electrophilic aromatic substitution .
  • Biological Activity : Lipophilicity (logP) is modulated by halogen positioning, affecting membrane permeability. For example, 3,5-difluoro-2-hydroxybenzoic acid derivatives show enhanced stability in enzymatic assays compared to non-fluorinated analogs . Structure-activity relationship (SAR) studies require systematic substitution (e.g., replacing Cl with CF3_3) and in vitro bioassays .

Q. What strategies resolve contradictions in synthetic yield data across different routes for this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare reaction parameters (e.g., solvent polarity in ’s ethanol/water vs. dichloromethane systems). Low yields may stem from incomplete halogenation or side reactions (e.g., di- vs. tri-substitution).
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., nitro derivatives or hydroxylated byproducts) and optimize quenching steps .
  • Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature vs. catalyst loading) .

Q. How can computational chemistry predict regioselectivity in the synthesis of polyhalogenated benzoic acids?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for halogenation at different positions. For example, fluorine’s electronegativity directs electrophilic attack to ortho/para positions, while steric effects from chlorine may favor meta substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polar aprotic solvents stabilize carbanion intermediates in ’s method) .

Q. What analytical methods are used to assess the purity of this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-DAD/UV : Quantify impurities using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times against standards .
  • Ion Chromatography : Detect inorganic halides (e.g., Cl^-) from incomplete reactions .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to assess thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.